REACTION_CXSMILES
|
[CH2:1]=[C:2]1[CH2:5][CH:4]([C:6]([OH:8])=O)[CH2:3]1.Cl.[CH3:10][NH:11][O:12][CH3:13].C(N(CC)CC)C.CCCP(=O)=O>CN(C=O)C>[CH3:13][O:12][N:11]([CH3:10])[C:6]([CH:4]1[CH2:5][C:2](=[CH2:1])[CH2:3]1)=[O:8] |f:1.2|
|
Name
|
|
Quantity
|
525 mg
|
Type
|
reactant
|
Smiles
|
C=C1CC(C1)C(=O)O
|
Name
|
N,O-dimethyl hydroxylamine hydrochloride
|
Quantity
|
0.55 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
0.78 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
propylphosphonic anhydride
|
Quantity
|
4.47 mL
|
Type
|
reactant
|
Smiles
|
CCCP(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at RT for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with saturated NaHCO3 (10 mL)
|
Type
|
STIRRING
|
Details
|
stirred at RT for 5 min
|
Duration
|
5 min
|
Type
|
EXTRACTION
|
Details
|
The reaction was extracted with EtOAc (2×30 mL)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with saturated ammonium chloride (2×40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in diethyl ether (5 mL)
|
Type
|
WASH
|
Details
|
the solution mixture was washed with H2O (2×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(=O)C1CC(C1)=C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 398 mg | |
YIELD: CALCULATEDPERCENTYIELD | 54.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |